molecular formula C22H21FN2O3S B3014056 4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE CAS No. 1111164-97-6

4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B3014056
CAS No.: 1111164-97-6
M. Wt: 412.48
InChI Key: NYUZRLMNQUYYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a fluorine atom, a pyrrolidine-1-carbonyl group, and a 3,5-dimethylbenzenesulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluorine atom at the 6-position. The pyrrolidine-1-carbonyl group is then attached through a carbonylation reaction, and finally, the 3,5-dimethylbenzenesulfonyl group is introduced via sulfonylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The scalability of the process is crucial for industrial applications, requiring efficient and cost-effective methods.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline core or the sulfonyl group.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups at various positions on the quinoline core.

Scientific Research Applications

4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-DIMETHYLBENZENESULFONYL)-3-QUINOLYL(1-PYRROLIDINYL)METHANONE
  • (Z)-3-((3,5-DIMETHYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE

Uniqueness

4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

[4-(3,5-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-14-9-15(2)11-17(10-14)29(27,28)21-18-12-16(23)5-6-20(18)24-13-19(21)22(26)25-7-3-4-8-25/h5-6,9-13H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUZRLMNQUYYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.